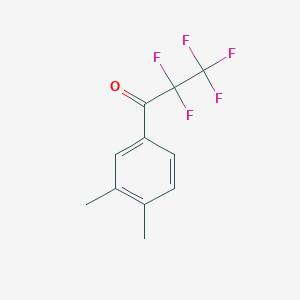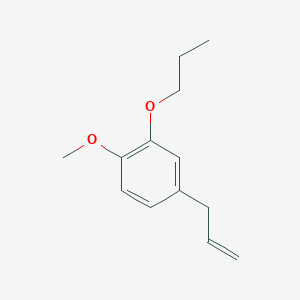
3-(4-Methoxy-3-n-propoxyphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-3-n-propoxyphenyl)-1-propene is an organic compound characterized by its phenyl ring substituted with methoxy and n-propoxy groups, and a propene moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Alkylation: The compound can be synthesized by initially brominating 4-methoxyphenol to form 4-bromo-3-methoxyphenol. This intermediate is then alkylated with n-propyl bromide to introduce the n-propoxy group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-methoxyphenol with n-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the propene moiety to a carboxylic acid or ketone.
Reduction: Reduction reactions can reduce the double bond in the propene group, leading to the formation of 3-(4-methoxy-3-n-propoxyphenyl)-1-propane.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Lewis acids like aluminum chloride (AlCl3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: 3-(4-methoxy-3-n-propoxyphenyl)propanoic acid or 3-(4-methoxy-3-n-propoxyphenyl)propanone.
Reduction: 3-(4-methoxy-3-n-propoxyphenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-(4-Methoxy-3-n-propoxyphenyl)-1-propene exerts its effects involves its interaction with molecular targets and pathways. The phenyl ring can engage in hydrogen bonding and π-π interactions, influencing its biological activity. The specific pathways and targets depend on the context of its application, such as antioxidant activity or enzyme inhibition.
相似化合物的比较
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the n-propoxy group.
3-(4-Hydroxy-3-methoxyphenyl)-1-propene: Similar but with a hydroxyl group instead of n-propoxy.
3-(4-Methoxyphenyl)-N-propyl-propionamide: Contains an amide group instead of the double bond.
Uniqueness: The presence of both methoxy and n-propoxy groups on the phenyl ring, along with the propene moiety, gives 3-(4-Methoxy-3-n-propoxyphenyl)-1-propene unique chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-methoxy-4-prop-2-enyl-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-6-11-7-8-12(14-3)13(10-11)15-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLMPJVOGQJOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
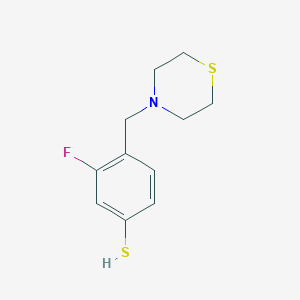
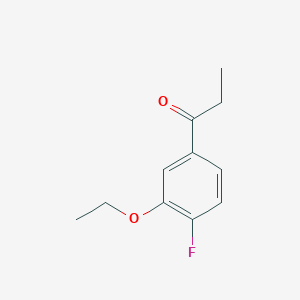

![2-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8000723.png)
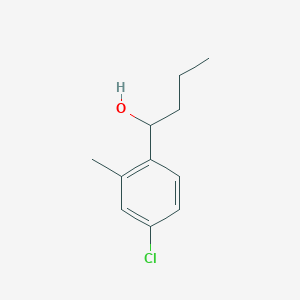
![3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol](/img/structure/B8000740.png)
![O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate](/img/structure/B8000744.png)
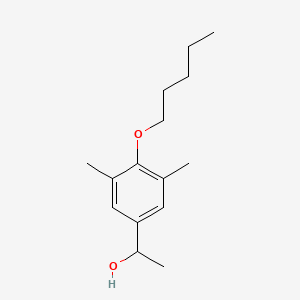
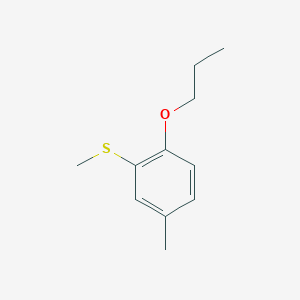

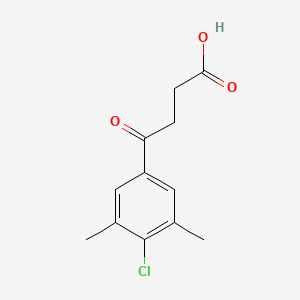
![O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate](/img/structure/B8000794.png)

